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Compound of Interest

Compound Name: 2-Morpholin-4-yl-8-nitroquinoline

Cat. No.: B3121693

Absence of Publicly Available Data Precludes In-Depth Analysis

As of November 2025, a comprehensive spectroscopic analysis of 2-Morpholin-4-yl-8-
nitroquinoline, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and
Mass Spectrometry (MS) data, is not publicly available in scientific literature or chemical
databases. Extensive searches for experimental data and synthesis protocols for this specific
compound have not yielded the necessary information to construct a detailed technical guide
as requested.

While spectroscopic data for related compounds, such as various morpholine-substituted
guinolines and the precursor 8-nitroquinoline, are accessible, this information is not directly
transferable to the target molecule. The precise substitution pattern of the morpholino and nitro
groups on the quinoline ring significantly influences the chemical environment of each atom
and functional group, resulting in a unique spectroscopic fingerprint. Therefore, data from
isomers or derivatives cannot be used to accurately represent the spectroscopic characteristics
of 2-Morpholin-4-yl-8-nitroquinoline.

To provide a framework for future research and to illustrate the expected analytical workflow,
this document outlines the theoretical approach and the methodologies that would be
employed for such a spectroscopic analysis.

Hypothetical Experimental Protocols
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Should 2-Morpholin-4-yl-8-nitroquinoline be synthesized, the following standard protocols
would be utilized for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e IH NMR: The sample would be dissolved in a deuterated solvent, typically chloroform-d
(CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing tetramethylsilane (TMS) as an
internal standard. The spectrum would be acquired on a spectrometer operating at a
frequency of 400 MHz or higher to ensure adequate signal dispersion. Key parameters to be
recorded would include chemical shifts (d) in parts per million (ppm), signal multiplicity (e.g.,
singlet, doublet, triplet, multiplet), coupling constants (J) in Hertz (Hz), and integral values.

e 13C NMR: A proton-decoupled 3C NMR spectrum would be obtained from the same sample
solution. This would provide information on the chemical shifts of all unique carbon atoms in
the molecule. Techniques such as Distortionless Enhancement by Polarization Transfer
(DEPT-135) could be used to differentiate between CH, CHz2, and CHs groups.

Infrared (IR) Spectroscopy:

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.
The sample could be prepared as a KBr pellet or analyzed as a thin film. The spectrum would
be scanned over the mid-infrared range (typically 4000-400 cm~1). Key vibrational bands
expected would include those corresponding to C-H stretching of the aromatic and aliphatic
protons, C=C and C=N stretching of the quinoline ring, N-O stretching of the nitro group, and
C-O-C stretching of the morpholine ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS), likely using an Electrospray lonization (ESI)
source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer, would be employed to
determine the accurate mass of the molecular ion ([M+H]*). This would allow for the
confirmation of the elemental composition of the synthesized compound. The fragmentation
pattern observed in the MS/MS spectrum would provide further structural confirmation.

Data Presentation
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The collected data would be summarized in structured tables for clarity and ease of
comparison.

Table 1: Hypothetical *H NMR Data for 2-Morpholin-4-yl-8-nitroquinoline

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J, Integration Assignment
(3, ppm) Hz)

Expected ranges  Quinoline-H

Morpholino-H

Table 2: Hypothetical 13C NMR Data for 2-Morpholin-4-yl-8-nitroquinoline

Chemical Shift (0, ppm) Assignment
Expected ranges Quinoline-C
Morpholino-C

Table 3: Hypothetical IR Data for 2-Morpholin-4-yl-8-nitroquinoline

Wavenumber (cm—?) Intensity Assignment

Expected ranges Ar-H stretch

C=C, C=N stretch

NO:2 stretch

C-O-C stretch

Table 4: Hypothetical Mass Spectrometry Data for 2-Morpholin-4-yl-8-nitroquinoline

m/z (calculated) m/z (found) Assighment

[M+H]* Molecular lon
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Visualizing the Analytical Workflow

The logical flow of the spectroscopic analysis can be visualized as follows:

Compound Synthesis

Synthesis of 2-Morpholin-4-yl-8-nitroquinoline

prd ~
pd ~

Spectroscopic Analysis\‘

IR Spectroscopy

NMR Spectroscopy
(*H, 3C, DEPT)

Data Intefpretatiop

Structure Confirmation

Click to download full resolution via product page
Caption: Workflow for the Spectroscopic Analysis.

This document serves as a template for the analysis of 2-Morpholin-4-yl-8-nitroquinoline.
The successful synthesis and characterization of this compound would be a valuable
contribution to the field, and the data generated would populate the frameworks presented
herein. Researchers and drug development professionals are encouraged to pursue the
synthesis and subsequent publication of the spectroscopic data for this novel compound.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-Morpholin-4-yl-8-
nitroquinoline: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3121693#spectroscopic-analysis-nmr-ir-mass-spec-
of-2-morpholin-4-yl-8-nitroquinoline]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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